Substrate-Analogue HAT Protease Inhibition: Ki = 14 nM for (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide demonstrates potent inhibition of recombinant human airway trypsin-like protease (HAT) with an inhibition constant (Ki) of 14 nM measured under defined in vitro assay conditions [1]. This compound was identified within a series of substrate-analogue inhibitors containing a 4-amidinobenzylamide P1 residue and a basic amino acid in D-configuration at the P3 position [1]. The 14 nM Ki value represents a specific, experimentally determined affinity parameter for this exact stereochemical and substitution pattern. Comparative data across the full inhibitor series are not publicly available in a single head-to-head study; however, the patent literature establishes that minor structural modifications within the aminoalkylamide cyclohexyl chemical space produce divergent biological activity profiles [2].
| Evidence Dimension | HAT Protease Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 14 nM |
| Comparator Or Baseline | No direct comparator with quantitative HAT Ki data identified in accessible public literature; class-level baseline: untested or structurally distinct analogs expected to exhibit different affinity |
| Quantified Difference | Not calculable due to absence of direct comparator data |
| Conditions | Inhibition of human recombinant airway trypsin-like protease (HAT) using D-cyclohexylalanine-Pro-Arg-AMC fluorogenic substrate; measured by fluorescence plate reader |
Why This Matters
This 14 nM Ki value provides a quantitative benchmark for HAT protease inhibition activity that procurement teams can use to evaluate batch consistency and compare against alternative inhibitor scaffolds in serine protease research programs.
- [1] BindingDB. BDBM50349344 (CHEMBL1809250): (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide. Affinity Data: Ki = 14 nM. Assay: Inhibition of human recombinant airway trypsin-like protease HAT using D-cyclohexylalanine-Pro-Arg-AMC substrate. View Source
- [2] Ackermann J, Hirth G, Maerki HP, Morand O, Panday N. Aminoalkylamide substituted cyclohexyl derivatives. US Patent Application US20050065210A1, filed September 13, 2004. View Source
